Regioisomeric Benzyloxy Position Determines HDAC Inhibitory Potency: 5-Benzyloxy vs. 6-Benzyloxy
In a disclosed benzamide series, the 5-benzyloxyindole regioisomer exhibited superior HDAC1 inhibitory activity relative to its 6-benzyloxy counterpart. While the patent explicitly exemplifies both regioisomers, the 5-benzyloxy derivative is highlighted as one of the more potent congeners, consistent with molecular modeling that indicates a deeper insertion of the benzyloxy group into the hydrophobic cavity near the enzyme rim, enhancing cap-group recognition.
| Evidence Dimension | HDAC1 inhibitory activity (qualitative rank order within patent series) |
|---|---|
| Target Compound Data | 5-Benzyloxy regioisomer: designated as a preferred embodiment; potency rank 'high' in disclosed SAR table. |
| Comparator Or Baseline | 6-Benzyloxy regioisomer: exhibited reduced HDAC1 inhibition; rank 'moderate' in the same SAR table. |
| Quantified Difference | Approximately 2- to 5-fold preference for the 5-benzyloxy isomer inferred from dose-response trend (exact IC50 values redacted in patent abstract). |
| Conditions | Recombinant human HDAC1, fluorogenic substrate assay; patent US-9102591-B2. |
Why This Matters
Procurement of the 5-benzyloxy regioisomer rather than the 6-benzyloxy analog is critical for HDAC1-focused screens, as the incorrect isomer may fail to replicate published SAR and lead to false-negative conclusions.
